Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate (CAS: N/A; molecular weight: 343.2 g/mol) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromopyridinylmethyl substituent. It is synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 4-bromo-2-(bromomethyl)pyridine, yielding 69% under optimized conditions (DIPEA, DMF, 120°C) . The Boc group enhances solubility in organic solvents, while the bromopyridine moiety provides a reactive site for cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-13-10-12(16)4-5-17-13/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWBZLBCXPPNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate (CAS No. 1197294-80-6) is a piperazine derivative notable for its potential biological activities. This compound features a brominated pyridine moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C14H20BrN3O2
- Molecular Weight : 342.24 g/mol
- IUPAC Name : tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes.
Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, studies on related piperazine derivatives have shown their ability to inhibit acetylcholinesterase and β-secretase, which are crucial in Alzheimer's disease pathology .
Biological Activity Data
| Activity | Description |
|---|---|
| Acetylcholinesterase Inhibition | Potential to inhibit acetylcholinesterase, which may enhance cholinergic transmission in the brain. |
| Neuroprotection | May protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides. |
| Anti-inflammatory Properties | Possible reduction in pro-inflammatory cytokines, contributing to neuroprotection in models of neurodegeneration. |
Case Studies and Research Findings
-
In Vitro Studies :
- Compounds similar to tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine have demonstrated significant inhibition of amyloid-beta aggregation (up to 85% at certain concentrations) and protective effects on astrocytes against amyloid-induced toxicity .
- A study indicated that the compound could improve cell viability in the presence of neurotoxic agents, suggesting a protective mechanism against oxidative stress .
- In Vivo Studies :
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Compounds containing piperazine and pyridine moieties have been linked to anticancer activity. Research indicates that derivatives of this compound could inhibit tumor growth in certain cancer cell lines.
- Anti-inflammatory Effects : The presence of the brominated pyridine may enhance the anti-inflammatory activity, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.
2. Neuropharmacology
Given the piperazine structure, this compound may also be explored for its effects on the central nervous system. Piperazine derivatives are known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
3. Drug Development
The stability and solubility provided by the tert-butyl group make this compound a suitable candidate for drug formulation. Its unique properties allow for modifications that can enhance bioavailability and target specificity in drug delivery systems .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of various piperazine derivatives, including tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate, on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another research project focused on evaluating the anti-inflammatory properties of this compound in animal models of inflammation. The findings demonstrated a reduction in inflammatory markers, indicating that it could serve as a lead compound for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Key Observations :
- Bromine in the target compound enables Suzuki-Miyaura cross-coupling, whereas cyano groups in analog 5 facilitate nucleophilic additions .
- Amino-nitro derivatives (e.g., ) are prone to reduction reactions, unlike the bromopyridine analog, which is more stable under acidic conditions .
Key Observations :
- Palladium-catalyzed couplings (e.g., ) achieve comparable yields to the target compound’s nucleophilic substitution but require expensive catalysts.
- Copper-mediated reactions (e.g., ) yield less due to side reactions, emphasizing the efficiency of the target compound’s synthesis.
Stability and Functional Performance
- Acid/Base Stability : The Boc group in the target compound is stable in neutral conditions but cleaved under strong acids (e.g., HCl/MeOH) . Analog 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) degrades in simulated gastric fluid, unlike bromopyridine derivatives .
- Thermal Stability : The target compound’s synthesis at 120°C suggests moderate thermal resilience, whereas sulfonamide analog 49 may decompose at high temperatures due to sulfonamide lability .
- Reactivity : Bromine in the target compound supports versatile cross-coupling (e.g., with aryl boronic acids), while methyl ester derivatives (e.g., ) are tailored for hydrolysis to carboxylic acids.
Preparation Methods
Preparation from 4-Bromopyridine-2-carboxylic Acid
Another route starts with 4-bromopyridine-2-carboxylic acid, which is converted to tert-butyl 4-bromopyridin-2-ylcarbamate via carbamate formation using tert-butyl protecting groups.
- Starting material: 4-bromopyridine-2-carboxylic acid (2.97 mmol scale).
- Method: Procedure based on Deady, Korytsky, and Rowe (Aust. J. Chem., 1982).
- Yield: High, approximately 93%.
- Purification: Standard organic extraction and crystallization.
- This intermediate can be further reacted with piperazine derivatives to form the target compound.
Use of tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate as a Key Intermediate
In related syntheses, tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate is used as a nucleophile to introduce various aromatic substituents under basic conditions (potassium carbonate or cesium fluoride) in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or NMP.
- Typical conditions: Heating at 85–105°C for 12–24 hours.
- Bases: Potassium carbonate or cesium fluoride.
- Solvents: NMP, DMA, ethanol-water mixtures.
- Yields: Range from 58% to 95% depending on conditions and substrates.
- Purification: Filtration, washing, and column chromatography.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
Base Selection: Potassium carbonate and cesium fluoride are commonly employed bases. Cesium fluoride tends to promote higher reactivity in polar aprotic solvents like DMA, facilitating nucleophilic substitution on aromatic rings bearing leaving groups such as methylsulfonyl or halides.
Solvent Effects: Polar aprotic solvents such as NMP and DMA are preferred due to their ability to dissolve both organic and inorganic reagents and stabilize transition states, enhancing reaction rates and yields.
Temperature and Time: Elevated temperatures (85–120°C) and extended reaction times (5–24 hours) are necessary to achieve high conversion, especially in sterically hindered or less reactive substrates.
Purification: After reaction completion, aqueous work-up involving water addition to precipitate the product, followed by filtration and washing, is common. Further purification by column chromatography is often required to achieve high purity, especially when side reactions occur.
Yield Optimization: Yields vary widely depending on reaction parameters. For example, a 95% yield was reported for a related tert-butyl piperidine carboxylate derivative using potassium carbonate in NMP at 100–105°C for 24 hours. Lower yields (~58–60%) were observed with cesium fluoride in DMA for 12–18 hours, indicating the importance of optimizing base and solvent choice.
Q & A
Q. What are the established synthetic routes for preparing Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-2-(chloromethyl)pyridine with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine in dichloromethane or tetrahydrofuran) to form the piperazine-methylpyridine backbone. The tert-butyloxycarbonyl (Boc) group is introduced using tert-butyl chloroformate . Key steps include:
- Reaction optimization : Temperature (0–25°C), solvent polarity, and stoichiometric ratios are critical for minimizing side products like over-alkylation.
- Workup : Neutralization of HCl byproducts with aqueous sodium bicarbonate, followed by extraction and column chromatography for purification .
Q. How is structural confirmation and purity assessment performed for this compound?
Analytical methods :
- NMR spectroscopy : H and C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for H), bromopyridine protons (δ 7.2–8.5 ppm), and piperazine carbons.
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 356.08 for CHBrNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological strategies :
- Solvent screening : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperazine nitrogen, while dichloromethane reduces side reactions.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)) enable Buchwald-Hartwig amination for introducing the bromopyridyl group, improving regioselectivity .
- In-line monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and adjust reaction time dynamically .
Data contradiction example : Conflicting NMR signals may arise from rotamers due to restricted piperazine ring rotation. Resolve via variable-temperature NMR or computational modeling (DFT) to confirm conformational stability .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The bromine atom at the pyridine 4-position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Key factors:
- Electronic effects : The electron-withdrawing pyridine ring enhances oxidative addition with Pd(0) catalysts.
- Steric considerations : The tert-butyl group may hinder coupling at the piperazine nitrogen but stabilizes intermediates via steric protection.
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., transmetallation in Suzuki reactions) .
Q. How does the compound’s structural framework influence its biological activity?
Hypothesis-driven design :
- Target engagement : The bromopyridine moiety may interact with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the piperazine group facilitates hydrogen bonding.
- Analog testing : Replace the bromine with -CF or -CN to compare inhibitory potency against prolyl-hydroxylases (PHDs) or kinases.
- In vitro assays : Use fluorescence polarization to measure binding affinity (K) or cellular models (e.g., hypoxia-inducible factor (HIF) stabilization assays) .
Q. How are stability and degradation profiles evaluated under experimental conditions?
Protocols :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.
- LC-MS analysis : Identify degradation products (e.g., tert-butyl group cleavage or debromination).
- Kinetic stability : Calculate half-life (t) in buffer solutions at physiological pH (7.4) to predict shelf life .
Q. What computational tools aid in predicting the compound’s physicochemical properties?
In silico methods :
- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (experimental logP ~2.8).
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., PHD2 active site).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and reaction transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
